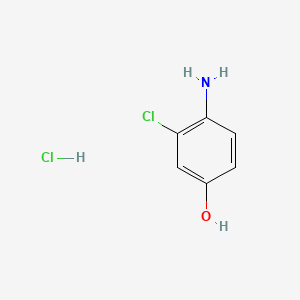

4-Amino-3-chlorophenol hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

4-amino-3-chlorophenol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO.ClH/c7-5-3-4(9)1-2-6(5)8;/h1-3,9H,8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFJVQGMBFQGZPV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)Cl)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80503908 | |

| Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52671-64-4 | |

| Record name | 4-Amino-3-chlorophenol hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52671-64-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-3-chlorophenol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80503908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4-amino-3-chloro-, hydrochloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.750 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Drug Discovery

An In-depth Technical Guide to 4-Amino-3-chlorophenol Hydrochloride: Synthesis, Analysis, and Applications

This compound (CAS: 52671-64-4) is a highly functionalized aromatic compound that has emerged as an indispensable intermediate in the synthesis of complex pharmaceuticals.[1] Its unique molecular architecture, featuring an amino group, a hydroxyl group, and a chlorine atom on a benzene ring, offers multiple reactive sites for chemical modification.[1] This trifecta of functional groups makes it a versatile tool for medicinal chemists and process development scientists. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, delving into its chemical properties, synthesis strategies, analytical methodologies, and critical role in the production of targeted therapeutics.

Physicochemical Properties and Structural Data

Understanding the fundamental properties of this compound is the first step in its effective application. The hydrochloride salt form enhances stability and handling characteristics compared to its free base (4-Amino-3-chlorophenol, CAS: 17609-80-2). The compound typically appears as an off-white to grey or brown crystalline powder.[2][3]

| Property | Value | Source(s) |

| CAS Number | 52671-64-4 | [4] |

| Molecular Formula | C₆H₆ClNO · HCl (or C₆H₇Cl₂NO) | [4] |

| Molecular Weight | 180.03 g/mol | [4] |

| Appearance | White to Gray to Brown powder/crystal | [5] |

| Melting Point | 255 °C (decomposition) | [2][5] |

| Solubility | Soluble in DMSO and methanol | [6] |

| Storage Temperature | Room Temperature, in an inert atmosphere | [2][5] |

| InChIKey | RFJVQGMBFQGZPV-UHFFFAOYSA-N | [4][5] |

Strategic Synthesis: Pathways to a Key Intermediate

The synthesis of 4-Amino-3-chlorophenol is a critical process, with various routes developed to optimize yield, purity, and scalability. The chosen pathway often depends on the availability of starting materials and the desired cost-efficiency for large-scale production.

Common Synthetic Approaches

-

From o-Chloronitrobenzene : This method involves the introduction of a hydroxyl group onto the o-chloronitrobenzene ring, often in the presence of strong acids and molybdenum salt catalysts, followed by reduction of the nitro group.[7][8] However, this route can generate a significant number of by-products.[9]

-

From m-Chlorophenol : Another approach utilizes m-chlorophenol as the starting material, introducing an amino group through processes like diazotization and coupling.[7][8]

-

From p-Aminophenol : A patented, high-yield method involves a three-step process starting from the readily available p-aminophenol. This pathway offers excellent process control and results in a high-purity final product.[10]

Workflow for Synthesis from p-Aminophenol

The following diagram illustrates the high-level workflow for the synthesis of 4-Amino-3-chlorophenol starting from p-aminophenol, a method favored for its accessible materials and high yield.[10]

Caption: Synthesis workflow from p-aminophenol to 4-amino-3-chlorophenol.

Experimental Protocol: Synthesis from p-Aminophenol

This protocol is adapted from patent literature and outlines a lab-scale synthesis.[10]

Step A: Acetylation to 4-Acetamino phenyl acetate (Formula I)

-

To a suitable reaction vessel, add p-aminophenol, triethylamine, and an appropriate solvent.

-

Cool the mixture in an ice bath.

-

Slowly add an acylating agent (e.g., acetic anhydride) while maintaining a low temperature.

-

Allow the reaction to proceed until completion, monitored by TLC or HPLC.

-

Work up the reaction mixture to isolate the 4-acetamino phenyl acetate product.

Step B: Chlorination to 4-Acetamino-3-phenyl chloroacetate (Formula II)

-

Dissolve the Formula I compound in a suitable solvent.

-

Add a chlorinating agent, such as N-Chlorosuccinimide (NCS).

-

Stir the reaction at a controlled temperature until the starting material is consumed.

-

Isolate the chlorinated intermediate (Formula II) through extraction and purification.

Step C: Hydrolysis to 4-Amino-3-chlorophenol

-

To a reaction vessel, add the Formula II compound and an aqueous inorganic base solution (e.g., 6M NaOH).[10]

-

Heat the mixture to 100-110 °C and stir for approximately 5 hours.[10]

-

Monitor the reaction for completion.

-

Cool the reaction mixture using an ice bath and adjust the pH to 5-6 with concentrated hydrochloric acid, causing the product to precipitate.[10]

-

Filter the solid, wash with water, and dry to obtain high-purity 4-Amino-3-chlorophenol.[10]

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount, especially for pharmaceutical applications. A combination of chromatographic and spectroscopic techniques is employed.

| Method | Purpose | Key Parameters & Notes | Source(s) |

| HPLC | Purity assessment and quantification | Reverse-phase (RP) columns like Newcrom R1 are effective. A typical mobile phase consists of acetonitrile (MeCN), water, and an acid modifier like phosphoric acid (or formic acid for MS compatibility). | [11] |

| ¹H NMR | Structural confirmation | Provides a unique spectral fingerprint to confirm the chemical structure. Spectral data is available for reference in public databases. | [4][12] |

| Mass Spec (MS) | Molecular weight verification | Confirms the mass of the parent compound (4-Amino-3-chlorophenol) and helps identify impurities. | [12] |

| FT-IR | Functional group identification | Infrared spectroscopy can confirm the presence of key functional groups (amine, hydroxyl, aromatic ring). | [4] |

Protocol: HPLC Purity Analysis

This protocol provides a general framework for the reverse-phase HPLC analysis of 4-Amino-3-chlorophenol.[11]

-

Column: Newcrom R1 or equivalent C18 column.

-

Mobile Phase: Prepare a suitable mixture of acetonitrile and water with an acid modifier (e.g., 0.1% phosphoric acid).

-

Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a suitable solvent like methanol.

-

Injection Volume: 10 µL (typical).

-

Flow Rate: 1.0 mL/min (typical).

-

Detection: UV detector set at an appropriate wavelength (e.g., 272 nm, based on the related compound 4-Aminophenol).[13]

-

Quantification: Calculate purity based on the area percentage of the main peak relative to all peaks in the chromatogram.

Applications in Drug Development

The primary value of 4-Amino-3-chlorophenol lies in its role as a key starting material or intermediate for high-value active pharmaceutical ingredients (APIs).[14] Its structure is incorporated into molecules designed to treat a range of diseases, from cancer to neurodegenerative disorders.[6][8]

Tyrosine Kinase Inhibitors (TKIs)

4-Amino-3-chlorophenol is a crucial intermediate in the synthesis of several targeted cancer therapies, including:

-

Lenvatinib : A multi-kinase inhibitor used to treat thyroid cancer and hepatocellular carcinoma.[6][8][15]

-

Tivozanib : An inhibitor of vascular endothelial growth factor (VEGF) receptors used in the treatment of renal cell carcinoma.[6][8][15]

Alzheimer's Disease Research

The compound serves as a synthetic reagent for preparing benzothiazole-based ureas.[8][15] These molecules are investigated as potential modulators of amyloid-beta binding alcohol dehydrogenase (ABAD), an enzyme implicated in the pathology of Alzheimer's disease.[8][15]

Logical Role as a Pharmaceutical Building Block

The molecule's functional groups allow for sequential, controlled reactions, making it an ideal scaffold for building complex drug molecules.

Caption: Role of 4-Amino-3-chlorophenol as a versatile synthetic intermediate.

Safety, Handling, and Storage

As with any active chemical reagent, proper handling of this compound is essential for laboratory safety. The compound is classified as an irritant.[4]

GHS Hazard Information

| Hazard Class | Code | Statement | Source(s) |

| Skin Corrosion/Irritation | H315 | Causes skin irritation | [4][16] |

| Serious Eye Damage/Irritation | H319 | Causes serious eye irritation | [4][16] |

| Specific Target Organ Toxicity (Single Exposure) | H335 | May cause respiratory irritation | [4][16] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Handle only in a well-ventilated area, preferably within a chemical fume hood.[17]

-

Personal Protective Equipment :

-

Handling Practices : Avoid breathing dust.[19] Avoid contact with skin, eyes, and clothing.[18] Wash hands thoroughly after handling.

Storage and Disposal

-

Storage : Store in a cool, dry, well-ventilated area in a tightly closed container.[17] Keep in its original packaging under an inert atmosphere.[2][17]

-

Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18]

Conclusion

This compound is more than a simple chemical; it is a key enabler in the development of sophisticated pharmaceutical agents. Its well-defined physicochemical properties, established synthetic routes, and clear analytical profiles make it a reliable component in the R&D pipeline. For scientists in drug discovery and development, a thorough understanding of this intermediate—from its synthesis to its safe handling—is crucial for leveraging its full potential in creating next-generation therapeutics.

References

- 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. (2025). NINGBO INNO PHARMCHEM CO.,LTD.

- This compound - Suzhou Senfeida Chemical Co., Ltd. Suzhou Senfeida Chemical Co., Ltd.

- This compound: Applications in Research & Development. Autech Industry Co.,Limited.

- This compound CAS#: 52671-64-4. ChemicalBook.

- This compound | C6H7Cl2NO | CID 12598190. PubChem.

- This compound | 52671-64-4. Tokyo Chemical Industry (India) Pvt. Ltd..

- This compound | 52671-64-4. ChemicalBook.

- 4-Amino-3-chlorophenol synthesis. ChemicalBook.

- This compound, 98%. Sigma-Aldrich.

- This compound, CAS No. 52671-64-4. iChemical.

- 4-Amino-3-chlorophenol | 17609-80-2. ChemicalBook.

- Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column. SIELC Technologies.

- 4-Amino-3-chlorophenol 17609-80-2 wiki. Guidechem.

- SAFETY DATA SHEET - 4-Amino-3-chlorophenol. Fisher Scientific.

- 4-amino-3-chlorophenol - SAFETY DATA SHEET. Apollo Scientific.

- 4-Amino-3-chlorophenol - Safety Data Sheet. ChemicalBook.

- This compound(52671-64-4) 1H NMR spectrum. ChemicalBook.

- CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor. Google Patents.

- 4-Amino-3-chlorophenol CAS#: 17609-80-2. ChemicalBook.

- CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol. Google Patents.

- A Comparative Guide to Analytical Methods for 4-Aminophenol Determination. BenchChem.

Sources

- 1. nbinno.com [nbinno.com]

- 2. sfdchem.com [sfdchem.com]

- 3. This compound | 52671-64-4 [chemicalbook.com]

- 4. This compound | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 52671-64-4 [m.chemicalbook.com]

- 6. nbinno.com [nbinno.com]

- 7. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 8. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]

- 9. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 10. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]

- 11. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 12. This compound(52671-64-4) 1H NMR [m.chemicalbook.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. Page loading... [wap.guidechem.com]

- 15. 4-Amino-3-chlorophenol CAS#: 17609-80-2 [m.chemicalbook.com]

- 16. This compound, CAS No. 52671-64-4 - iChemical [ichemical.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. fishersci.com [fishersci.com]

- 19. chemicalbook.com [chemicalbook.com]

4-Amino-3-chlorophenol hydrochloride physical and chemical properties

An In-Depth Technical Guide to 4-Amino-3-chlorophenol Hydrochloride: Properties, Synthesis, and Applications

Abstract

This compound (CAS No. 52671-64-4) is a pivotal chemical intermediate whose strategic importance in the pharmaceutical industry has grown considerably with the development of targeted cancer therapies. As a substituted aniline, its unique arrangement of amino, hydroxyl, and chloro functional groups on a benzene ring offers a versatile platform for the synthesis of complex heterocyclic systems. This guide provides a comprehensive technical overview of its core physical and chemical properties, established synthesis methodologies, characteristic reactivity, and critical applications, with a focus on its role in the development of tyrosine kinase inhibitors. It is intended to serve as a vital resource for researchers, medicinal chemists, and process development scientists engaged in pharmaceutical research and manufacturing.

Chemical Identity and Physicochemical Properties

This compound is the salt form of 4-amino-3-chlorophenol, which enhances stability and modifies solubility for various applications. The core chemical structure and fundamental properties are outlined below.

Caption: Chemical structure of this compound.

Table 1: Core Identifiers and Physicochemical Properties

| Property | Value | Source(s) |

| IUPAC Name | 4-amino-3-chlorophenol;hydrochloride | [1] |

| Synonyms | 2-Chloro-4-hydroxyaniline hydrochloride | [2][3] |

| CAS Number | 52671-64-4 | [2][3][4] |

| Molecular Formula | C₆H₆ClNO · HCl (or C₆H₇Cl₂NO) | [2][3][4][5] |

| Molecular Weight | 180.03 g/mol | [1][2][4][5] |

| Appearance | White to gray or pale brown crystalline powder | [6][7] |

| Melting Point | 250-255 °C (decomposes) | [4][7][8][9] |

| pKa (free base) | 9.26 ± 0.18 (Predicted) | [4][10] |

| Solubility (free base) | Slightly soluble in DMSO and Methanol | [4][10][11] |

| Storage Conditions | Room temperature, under inert atmosphere, protected from light | [7] |

Synthesis and Manufacturing Considerations

The commercial viability of pharmaceuticals derived from 4-amino-3-chlorophenol has driven the development of several synthetic routes. A prevalent and scalable method begins with the readily available commodity chemical p-aminophenol. This strategy involves a three-step process: protection of the reactive amino and hydroxyl groups, regioselective chlorination, and subsequent deprotection.

This approach is advantageous because it utilizes inexpensive starting materials and employs well-understood chemical transformations. The initial protection step is critical to prevent unwanted side reactions during chlorination, ensuring high regioselectivity for the position ortho to the activating hydroxyl group and meta to the deactivating protected amino group.

Caption: Synthetic workflow for 4-Amino-3-chlorophenol from p-aminophenol.

Experimental Protocol: Synthesis via Hydrolysis

The final deprotection step is a critical phase of the synthesis, yielding the target molecule. The following protocol is adapted from methodologies described in the patent literature[12].

Objective: To prepare 4-amino-3-chlorophenol by hydrolysis of 4-acetamido-3-phenyl chloroacetate (Intermediate II).

Materials:

-

4-acetamido-3-phenyl chloroacetate (1.00 mole equivalent)

-

6 M Sodium hydroxide (NaOH) solution

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Reaction vessel (e.g., 3 L four-neck flask) equipped with mechanical stirrer, thermometer, and condenser

-

Ice bath

Procedure:

-

Charge the reaction vessel with 4-acetamido-3-phenyl chloroacetate (e.g., 218 g, ~0.96 mol) and 6 M NaOH solution (e.g., 1000 mL).

-

Stir the mixture at room temperature until the starting material dissolves. The solution will typically appear gray to black.

-

Heat the reaction mixture to 100-110 °C and maintain this temperature with vigorous stirring for 5 hours. The progress of the hydrolysis can be monitored by a suitable analytical method like HPLC.

-

After the reaction is complete, cool the mixture to room temperature and then further cool in an ice bath.

-

Slowly add concentrated HCl to neutralize the excess NaOH and adjust the pH to 5-6. This step is critical as it protonates the phenoxide to the phenol and precipitates the product from the aqueous solution.

-

A large volume of gray-black solid will precipitate. Collect the solid by filtration.

-

Wash the filter cake with a suitable amount of cold deionized water to remove residual salts.

-

Dry the product under vacuum to obtain 4-amino-3-chlorophenol. A typical yield for this step is around 83.5%, with a purity of ≥99.0% by HPLC[13].

Chemical Reactivity and Applications in Drug Development

The synthetic utility of this compound stems from the distinct reactivity of its three functional groups.

-

Amino Group: The primary aromatic amine is a potent nucleophile and can undergo a wide range of reactions, including acylation, alkylation, and diazotization. In pharmaceutical synthesis, it is frequently used to form urea, amide, or sulfonamide linkages, which are common structural motifs in enzyme inhibitors.

-

Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated to form a nucleophilic phenoxide. It is a key site for etherification reactions (e.g., Williamson ether synthesis) to connect the molecule to other pharmacophores.

-

Chloro Group: The chlorine atom deactivates the aromatic ring towards electrophilic substitution but serves as a crucial handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of complex biaryl structures.

This trifunctional nature makes 4-amino-3-chlorophenol a cornerstone intermediate for several targeted therapies. It is a key building block for the synthesis of Lenvatinib and Tivozanib, both of which are multi-target tyrosine kinase inhibitors used in oncology[4][14][15]. Its structure is also integral to the development of potential modulators for treating Alzheimer's disease[10].

Analytical and Quality Control Protocols

Ensuring the purity and identity of this compound is paramount for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the standard method for quality control.

Exemplar HPLC Method

A robust analytical method for 4-amino-3-chlorophenol involves reverse-phase chromatography, which separates compounds based on their hydrophobicity[2].

-

Principle: The analyte is separated on a nonpolar stationary phase (the column) using a polar mobile phase. The retention time is influenced by the analyte's polarity and the precise composition of the mobile phase. For an ionizable compound like 4-amino-3-chlorophenol, controlling the mobile phase pH is essential for achieving reproducible retention times and sharp, symmetrical peak shapes.

-

Column: Newcrom R1, a specialized reverse-phase column with low silanol activity, is suitable for this analysis[2].

-

Mobile Phase: A gradient mixture of acetonitrile (organic modifier) and an aqueous buffer (e.g., water with phosphoric acid)[2]. The phosphoric acid maintains a low pH, ensuring that the amino group is protonated and preventing undesirable interactions with the column's stationary phase.

-

Detection: UV spectrophotometry, typically at a wavelength where the aromatic ring exhibits strong absorbance.

-

Mass-Spec Compatibility: For LC-MS applications, the non-volatile phosphoric acid should be replaced with a volatile acid like formic acid[2].

Safety, Handling, and Storage

As a chemical intermediate, this compound must be handled with appropriate precautions.

Table 2: GHS Hazard Information

| Hazard Class | Code | Statement |

| Skin Corrosion/Irritation (Category 2) | H315 | Causes skin irritation |

| Serious Eye Damage/Irritation (Category 2) | H319 | Causes serious eye irritation |

| Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation | H335 | May cause respiratory irritation |

| Source: Aggregated GHS information from multiple suppliers[1][4]. |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[16].

-

Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat[4].

-

Avoid generating dust during handling.

-

Wash hands thoroughly after handling the material[16].

Storage:

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

The compound should be stored under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from air and moisture[7].

First Aid:

-

If on skin: Wash immediately with plenty of soap and water. If irritation occurs, seek medical advice.

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.

-

If inhaled: Move the person to fresh air. Call a poison center or doctor if you feel unwell[16].

Conclusion

This compound is a high-value intermediate whose physicochemical properties are ideally suited for the demands of modern drug development. Its versatile reactivity, coupled with well-established and scalable synthetic routes, ensures its continued importance as a foundational building block for synthesizing targeted therapeutics. A thorough understanding of its properties, handling requirements, and analytical methods, as detailed in this guide, is essential for any scientist or researcher utilizing this compound to advance the frontiers of medicinal chemistry.

References

- Ningbo Inno Pharmachem Co., Ltd. (2025).

- SIELC Technologies. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column. [Link]

- iChemical. This compound, CAS No. 52671-64-4. [Link]

- Google Patents.

- Google Patents. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor.

- Patsnap Eureka. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor. [Link]

- PubChem. 3-Chlorophenol. [Link]

- PubChem. This compound. [Link]

- PharmaCompass.

- Suzhou Senfeida Chemical Co., Ltd. This compound. [Link]

- ResearchGate.

Sources

- 1. This compound | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. scbt.com [scbt.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. bulletin.mfd.org.mk [bulletin.mfd.org.mk]

- 7. sfdchem.com [sfdchem.com]

- 8. nbinno.com [nbinno.com]

- 9. This compound, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 10. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]

- 11. 4-Amino-3-chlorophenol price,buy 4-Amino-3-chlorophenol - chemicalbook [chemicalbook.com]

- 12. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]

- 13. Page loading... [guidechem.com]

- 14. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]

- 15. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]

- 16. 4-AMINO-3-CHLOROPHENOL | CAS 17609-80-2 [matrix-fine-chemicals.com]

An In-depth Technical Guide to 4-Amino-3-chlorophenol Hydrochloride: From Molecular Characteristics to Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of 4-Amino-3-chlorophenol hydrochloride (CAS RN: 52671-64-4), a pivotal chemical intermediate in modern pharmaceutical development. Tailored for researchers, scientists, and professionals in drug discovery and manufacturing, this document delves into the compound's molecular structure, physicochemical properties, synthesis methodologies, and its critical role in the production of targeted cancer therapies.

Introduction: The Significance of this compound in Medicinal Chemistry

This compound is a substituted aromatic compound that has garnered significant attention in the pharmaceutical industry. Its structural features, a phenol ring substituted with amino and chloro groups, make it a versatile building block for complex organic molecules. Its primary importance lies in its function as a key starting material for the synthesis of several tyrosine kinase inhibitors (TKIs), a class of drugs that target specific signaling pathways involved in cancer cell proliferation and angiogenesis.[1][2] Notably, it is an indispensable intermediate in the manufacture of lenvatinib and tivozanib, drugs approved for the treatment of various cancers, including renal cell carcinoma and hepatocellular carcinoma.[1][2] The purity and precise characterization of this intermediate are paramount to ensuring the efficacy and safety of the final active pharmaceutical ingredient (API).

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular and physical characteristics of this compound is fundamental for its effective application and handling.

Molecular Identity

The compound is the hydrochloride salt of 4-Amino-3-chlorophenol. The protonation of the amino group by hydrochloric acid enhances its stability and modifies its solubility profile.

Physicochemical Data

The physical properties of this compound are critical for its storage, handling, and use in chemical reactions.

| Property | Value | Source(s) |

| Appearance | White to gray to brown powder or crystalline solid | [8][9] |

| Melting Point | 255 °C (decomposition) | [4][9] |

| Purity | Typically ≥98% (by HPLC) | [5][7][8] |

| Storage | Room temperature, in a cool, dark, and well-ventilated place | [8][10] |

Synthesis of 4-Amino-3-chlorophenol

Several synthetic routes to 4-Amino-3-chlorophenol have been developed, each with distinct advantages concerning starting materials, yield, and scalability. The choice of a particular method often depends on economic and environmental considerations.

Synthesis from 3-chloro-4-nitrophenol

A common laboratory-scale synthesis involves the reduction of 3-chloro-4-nitrophenol. This method is straightforward and provides a good yield.

Reaction Scheme: 3-chloro-4-nitrophenol → 4-Amino-3-chlorophenol

Experimental Protocol:

-

To a solution of 3-chloro-4-nitrophenol (5.0 g, 28.8 mmol) in ethanol (50 ml) at 26 °C, add iron powder (9.6 g, 172.9 mmol) and acetic acid (10 mL).

-

Heat the mixture to 80 °C and stir for 16 hours.

-

Cool the reaction mixture to 15 °C.

-

Concentrate the solution under reduced pressure.

-

Purify the residue by column chromatography to yield 4-Amino-3-chlorophenol.[11]

Causality of Experimental Choices: Iron powder in the presence of acetic acid is a classic and cost-effective reagent system for the reduction of aromatic nitro groups to amines. Acetic acid activates the iron surface and serves as a proton source.

Synthesis via a Multi-Step Process from p-Aminophenol

An alternative, multi-step synthesis starting from p-aminophenol allows for greater control over the introduction of the chlorine atom.

Experimental Protocol:

-

Acetylation: React p-aminophenol with acetic anhydride and triethylamine to form 4-acetamido phenyl acetate.

-

Chlorination: Treat the resulting 4-acetamido-3-phenyl chloroacetate with a chlorinating agent such as N-chlorosuccinimide (NCS) in DMF.

-

Hydrolysis: React the chlorinated intermediate with an alkali solution (e.g., NaOH or KOH) at 80-120 °C to yield 4-Amino-3-chlorophenol.[12][13][14]

Causality of Experimental Choices: The initial acetylation protects the amino and hydroxyl groups, allowing for selective chlorination at the position ortho to the activating acetamido group. The final hydrolysis step removes the protecting acetyl groups.

Application in the Synthesis of Lenvatinib

This compound is a cornerstone in the synthesis of lenvatinib, a multi-targeted tyrosine kinase inhibitor. The following is a representative multi-step synthesis.

Lenvatinib Synthesis Workflow

The synthesis of lenvatinib from 4-Amino-3-chlorophenol involves a sequence of condensation, carbamate formation, and urea formation reactions.

Caption: Synthetic pathway of Lenvatinib from this compound.

Detailed Experimental Protocol for Lenvatinib Synthesis

-

Preparation of 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide:

-

In a reaction flask, combine this compound (9.89 g) and 1-methylpyrrolidone (100 mL) and cool the mixture to 2-8°C.

-

Add a solution of potassium hydroxide (8.3 g) in water (10 mL).

-

Add 4-chloro-7-methoxyquinoline-6-carboxamide (10.0 g) and heat the mixture to 80-85°C for 8 hours.

-

Add a 10% 1-propanol solution (400 mL) and stir.

-

Filter the precipitate and wash with a 10% 1-propanol solution to obtain the intermediate.[7]

-

-

Preparation of phenyl (4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate:

-

In a flask, dissolve 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide (25.00 g) and pyridine (11.50 g) in N-methylpyrrolidone (250 mL).

-

Cool the mixture in an ice-water bath and add phenyl chloroformate (4.94 g) dropwise.

-

Allow the reaction to warm to room temperature.

-

Precipitate the product by adding pure water, then filter and dry to obtain the carbamate intermediate.[8]

-

-

Preparation of Lenvatinib:

-

React the phenyl carbamate intermediate with cyclopropylamine at 85°C in dimethyl sulfoxide to yield lenvatinib.[7]

-

Causality of Experimental Choices: Potassium hydroxide is used as a base to deprotonate the phenolic hydroxyl group of 4-Amino-3-chlorophenol, facilitating its nucleophilic attack on the electron-deficient C4 position of the quinoline ring. Phenyl chloroformate is an efficient reagent for the formation of a carbamate, which is a stable intermediate that can then react with cyclopropylamine to form the final urea linkage in lenvatinib.

Application in the Synthesis of Tivozanib

This compound also serves as a key precursor in the synthesis of tivozanib, another potent VEGFR tyrosine kinase inhibitor.[15]

Tivozanib Synthesis Overview

The synthesis of tivozanib involves the condensation of this compound with a substituted quinoline, followed by a urea formation step.

Experimental Protocol Snippet:

-

Condensation: In a three-necked flask, combine this compound (8.9 g, 0.05 mol), potassium carbonate (14.5 g, 0.105 mol), and 4-chloro-6,7-dimethoxyquinoline (8.3 g, 0.037 mol) in N,N-dimethylformamide (60 mL).

-

Heat the mixture to reflux for 2 hours.

-

Cool the reaction to room temperature and add anhydrous ethanol (100 mL) to precipitate the product.

-

Filter and dry the solid to obtain 4-[(4-amino-3-chlorophenyl)oxy]-6,7-dimethoxyquinoline.[6][16]

This intermediate subsequently undergoes further reactions, including urea formation, to yield tivozanib.[17]

Causality of Experimental Choices: Potassium carbonate acts as a base to facilitate the nucleophilic aromatic substitution reaction between the phenoxide of 4-Amino-3-chlorophenol and the chloroquinoline derivative. N,N-dimethylformamide is a suitable polar aprotic solvent for this type of reaction, promoting the dissolution of the reactants and facilitating the reaction.

Analytical Methods for Quality Control

Ensuring the purity of this compound is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a widely used and robust analytical technique for this purpose.

Typical HPLC Method:

-

Column: A reverse-phase column, such as Newcrom R1.

-

Mobile Phase: A mixture of acetonitrile, water, and an acid (e.g., phosphoric acid or formic acid for MS compatibility).

-

Detection: UV detection is commonly employed.[18]

Spectroscopic methods such as ¹H NMR, ¹³C NMR, and FT-IR are also essential for structural confirmation and identification.[4][19][20][21]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling.

-

GHS Hazard Statements:

-

Precautionary Statements:

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This compound is a chemical intermediate of significant value to the pharmaceutical industry. Its well-defined molecular structure and reactivity make it an essential building block for the synthesis of life-saving tyrosine kinase inhibitors. A comprehensive understanding of its properties, synthesis, and handling, as detailed in this guide, is crucial for its effective and safe utilization in research and development and in the large-scale manufacturing of pharmaceuticals.

References

- PubChem. This compound.

- Google Patents.

- Suzhou Senfeida Chemical Co., Ltd. This compound. [Link]

- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Synthesis of 4-Amino-3-chlorophenol: Methods and Significance. [Link]

- PubChem. This compound | C6H7Cl2NO | CID 12598190. [Link]

- Google Patents. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib.

- Google Patents. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib.

- NINGBO INNO PHARMCHEM CO.,LTD. Your Partner for Pharmaceutical Synthesis: High-Purity 4-Amino-3-chlorophenol. [Link]

- SIELC Technologies. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column. [Link]

- iChemical. This compound, CAS No. 52671-64-4. [Link]

- Google Patents.

- Qingmu Pharmaceutical.

- Justia Patents.

- ResearchGate.

- PubChem. Tivozanib.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. qingmupharm.com [qingmupharm.com]

- 4. This compound | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. CN102532116A - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

- 7. WO2019092625A1 - Process for the preparation of lenvatinib or its salts thereof - Google Patents [patents.google.com]

- 8. Synthesis and Application of Lenvatinib Mesylate_Chemicalbook [chemicalbook.com]

- 9. patents.justia.com [patents.justia.com]

- 10. This compound | 52671-64-4 | FA143829 [biosynth.com]

- 11. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 12. Page loading... [wap.guidechem.com]

- 13. 52671-64-4|this compound|BLD Pharm [bldpharm.com]

- 14. CN106699578A - Synthesis method of important pharmaceutical and chemical intermediate 4-amino-3-chlorophenol - Google Patents [patents.google.com]

- 15. Tivozanib | C22H19ClN4O5 | CID 9911830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. CN102532116B - Synthesis method of anti-tumor targeted therapeutic drug tivozanib - Google Patents [patents.google.com]

- 17. researchgate.net [researchgate.net]

- 18. Separation of 4-Amino-3-chlorophenol on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 19. This compound(52671-64-4) IR Spectrum [m.chemicalbook.com]

- 20. This compound, CAS No. 52671-64-4 - iChemical [ichemical.com]

- 21. This compound(52671-64-4) 1H NMR [m.chemicalbook.com]

2-Chloro-4-hydroxyaniline hydrochloride synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of 2-Chloro-4-hydroxyaniline Hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 2-Chloro-4-hydroxyaniline hydrochloride (also known as 2-chloro-4-aminophenol hydrochloride). This compound is a pivotal intermediate in medicinal chemistry, serving as a key building block in the synthesis of multi-kinase inhibitors such as lenvatinib and tivozanib, which are significant in anticancer therapeutics.[1] The presence of chloro, hydroxyl, and amino functional groups on the aniline scaffold makes it a versatile synthon for developing complex molecular architectures.[1] This document is intended for researchers, chemists, and professionals in drug development who require a robust and validated methodology.

Part 1: Strategic Synthesis Pathway

The predominant and industrially relevant synthesis of 2-Chloro-4-hydroxyaniline hydrochloride is a multi-step process that begins with a readily available precursor, 4-nitrophenol. The core strategy involves the regioselective chlorination of the aromatic ring, followed by the reduction of the nitro group to an amine, and culminating in the formation of the stable hydrochloride salt.

Rationale for the Synthetic Route

The chosen pathway is advantageous due to the high yields and purity achievable. The process begins with the chlorination of 4-nitrophenol to yield 2-chloro-4-nitrophenol.[2][3] This intermediate is then subjected to a reduction reaction. While various reducing agents can be employed, methods using hydrazine hydrate in the presence of a catalyst like ferric trichloride and activated carbon are well-documented for their efficiency.[2][3] An alternative, classic method involves reduction with iron powder in an acidic medium.[4][5] The final step involves treating the resulting 2-amino-4-chlorophenol with hydrochloric acid to precipitate the more stable and water-soluble hydrochloride salt.[5]

Visualization of the Synthesis Workflow

Sources

- 1. 2-Chloro-4-hydroxyanilinium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CN103130657B - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 3. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

4-Amino-3-chlorophenol hydrochloride safety data sheet and handling

An In-Depth Technical Guide to the Safe Handling of 4-Amino-3-chlorophenol hydrochloride

Introduction: Understanding the Compound

This compound (CAS No. 52671-64-4) is an organic intermediate with significant applications in pharmaceutical synthesis.[1][2] It serves as a critical building block in the development of targeted therapies, including tyrosine kinase inhibitors like tivozanib and lenvatinib, which are used in oncology.[3][4] Given its role in the synthesis of potent active pharmaceutical ingredients, a thorough understanding of its safety profile and handling requirements is paramount for the protection of laboratory personnel and the integrity of research.

This guide provides a comprehensive overview of the safety data, handling protocols, and emergency procedures for this compound, designed for researchers, scientists, and drug development professionals.

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its irritant properties and acute toxicity if improperly handled.[5][6]

1.1. GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating hazard information.

| Hazard Class | Category | GHS Code | Description | Citations |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 | H302+H312+H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [5][6] |

| Skin Corrosion/Irritation | Category 2 | H315 | Causes skin irritation. | [5][7][8] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319 | Causes serious eye irritation. | [5][7][8] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335 | May cause respiratory irritation. | [5][7][9] |

1.2. Signal Word and Pictogram

Physicochemical Properties

A clear understanding of the compound's physical properties is essential for safe storage and handling.

| Property | Value | Citations |

| Molecular Formula | C6H7Cl2NO | [7] |

| Molecular Weight | 180.03 g/mol | [7] |

| Appearance | Off-white to grey to brown crystalline powder. | [1][2] |

| Melting Point | 255 °C (decomposes) | [1][2][9] |

| Solubility | Slightly soluble in DMSO and Methanol. | [10] |

Safe Handling and Storage Protocols

Adherence to strict handling and storage protocols is the primary mechanism for mitigating the risks associated with this compound.

3.1. Engineering Controls

The causality behind engineering controls is to minimize exposure at the source.

-

Ventilation: Always handle this compound in a well-ventilated area.[5] For procedures that may generate dust, a chemical fume hood is mandatory.[5] This prevents the inhalation of airborne particles, which can cause respiratory irritation.[5][7][9]

-

Closed Systems: For larger scale operations, the use of a closed system is recommended to prevent the dispersion of dust.[11]

-

Safety Stations: Ensure that a safety shower and an eye wash station are readily accessible and in close proximity to the handling area.[5][11]

3.2. Personal Protective Equipment (PPE)

The selection of appropriate PPE is a critical self-validating system for personal safety. The following diagram outlines the decision-making process for PPE selection when handling this compound.

Caption: PPE Selection Workflow for 4-Amino-3-chlorophenol HCl.

3.3. Handling Procedures

-

Avoid direct contact with the substance.[5]

-

Do not breathe dust.[5]

-

Wash hands and any exposed skin thoroughly after handling.[8][10]

-

Do not eat, drink, or smoke in the laboratory area where this chemical is handled.[6][11]

-

Avoid the formation of dust and aerosols.[10]

3.4. Storage Conditions

-

Store in a cool, well-ventilated area.[5]

-

Keep the container tightly closed to prevent moisture ingress and contamination.[5][11]

-

Store locked up, away from general laboratory traffic.[10][11]

-

Store away from incompatible materials such as strong oxidizing agents and strong acids.[5]

Emergency and First-Aid Procedures

Immediate and appropriate action is critical in the event of an exposure.

| Exposure Route | First-Aid Protocol | Citations |

| Inhalation | Remove the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention. | [5][10][11] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, seek medical attention. | [5][6][8] |

| Eye Contact | Immediately rinse the eyes cautiously with running water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [5][6][10] |

| Ingestion | Do NOT induce vomiting. Wash out the mouth with water. If the person is conscious, give half a litre of water to drink. Seek immediate medical attention. | [5] |

Accidental Release and Spill Management

A systematic approach to spill management is essential to prevent wider contamination and exposure.

5.1. Personal Precautions

-

Evacuate non-essential personnel from the area.[10]

-

Wear the appropriate personal protective equipment as detailed in Section 3.2, including respiratory protection.[11]

-

Avoid breathing dust and prevent contact with the substance.[10]

-

If the spill is outside, approach from upwind.[5]

5.2. Environmental Precautions

-

Prevent the spilled material from entering drains or rivers, as its environmental effects are not fully characterized.[5][10]

5.3. Cleanup Workflow

The following diagram illustrates the logical flow for managing a spill of this compound.

Caption: Step-by-Step Spill Cleanup Procedure.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use carbon dioxide, dry chemical powder, or foam.[5] A water spray can be used to cool nearby containers.[5]

-

Specific Hazards: In a fire, toxic fumes may be emitted, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen chloride (HCl) gas.[5][6]

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective clothing to prevent contact with skin and eyes.[5][10]

Disposal Considerations

Disposal of this compound and its containers must be performed in accordance with all applicable local, regional, and national regulations.[10][11] The material should be disposed of via a licensed hazardous waste disposal contractor.[10] Do not allow the chemical to enter drains or the environment.[5][10]

References

- This compound.

- This compound. Suzhou Senfeida Chemical Co., Ltd. [Link]

- 4-Amino-3-chlorophenol SDS. Sds-repository.com. [Link]

- 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. (2025). Ningbo Inno Pharmchem Co.,Ltd. [Link]

- 4-Amino-3-chlorophenol.

- This compound, CAS No. 52671-64-4. iChemical. [Link]

Sources

- 1. This compound | 52671-64-4 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. nbinno.com [nbinno.com]

- 4. 4-Amino-3-chlorophenol | 17609-80-2 [chemicalbook.com]

- 5. static.cymitquimica.com [static.cymitquimica.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 52671-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. This compound, CAS No. 52671-64-4 - iChemical [ichemical.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Solubility of 4-Amino-3-chlorophenol Hydrochloride in Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 4-Amino-3-chlorophenol hydrochloride (CAS 52671-64-4), a key intermediate in pharmaceutical and organic synthesis.[1][2] While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide offers a robust framework for researchers, scientists, and drug development professionals to understand, predict, and experimentally determine its solubility in a range of organic solvents. We will delve into the physicochemical properties of the molecule, the theoretical principles governing its solubility, a detailed experimental protocol for solubility determination, and expected solubility trends in various solvent classes.

Introduction: The Significance of Solubility in Synthesis and Development

This compound is an off-white to grey or brown crystalline powder.[1][2] As an organic and pharmaceutical intermediate, understanding its solubility is paramount for a variety of applications, including reaction kinetics, purification, formulation, and bioavailability.[1][2] The "like dissolves like" principle serves as a foundational concept, suggesting that the polarity of both the solute and the solvent are primary determinants of solubility.[3][4] For a salt of an organic base like this compound, solubility is a nuanced interplay of factors including the polarity of the solvent, its ability to form hydrogen bonds, and the overall solvation energy of the ionic species.

Physicochemical Properties of this compound

A thorough understanding of the molecule's properties is the first step in predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C₆H₇Cl₂NO | [5] |

| Molecular Weight | 180.03 g/mol | [5][6][7] |

| Appearance | Off-white to grey to brown crystalline powder | [1][2] |

| Melting Point | 255 °C (decomposes) | [1][2][6] |

| Structure | H₂NC₆H₃(Cl)OH · HCl | [6] |

The presence of a phenolic hydroxyl group, an amino group, and a chlorine atom on the aromatic ring, combined with its hydrochloride salt form, renders the molecule polar and capable of engaging in various intermolecular interactions.

Theoretical Framework for Solubility

The solubility of this compound in organic solvents is governed by several key principles:

-

Polarity: As a polar molecule, it is expected to have higher solubility in polar solvents.[3] The dipole moments of the hydroxyl and amino groups, along with the ionic nature of the hydrochloride, contribute significantly to its overall polarity.

-

Hydrogen Bonding: The hydroxyl and amino groups are capable of both donating and accepting hydrogen bonds. Solvents that can participate in hydrogen bonding (e.g., alcohols) are likely to be more effective at solvating this molecule.

-

Dielectric Constant: Solvents with a high dielectric constant are more effective at separating the ions of the hydrochloride salt, thereby promoting dissolution.

-

Temperature: For most solid solutes, solubility increases with temperature, as the dissolution process is often endothermic.[3][4]

-

Common Ion Effect: In solvents containing chloride ions, the solubility of this compound may be reduced due to the common ion effect.[8]

The following diagram illustrates the logical flow for assessing the solubility of an organic compound.

Caption: General workflow for determining the solubility class of an organic compound.

Predicted Solubility in Different Solvent Classes

Based on the molecular structure, we can predict the general solubility behavior of this compound:

| Solvent Class | Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | High | The ionic nature of the hydrochloride salt and the presence of hydroxyl and amino groups allow for strong interactions (ion-dipole and hydrogen bonding) with protic solvents. |

| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) | Moderate to High | These solvents have high dielectric constants and can solvate the cation, but they are not as effective at solvating the chloride anion as protic solvents. 4-Aminophenol is very soluble in DMSO.[9] |

| Slightly Polar | Acetone, Ethyl Acetate | Low to Moderate | These solvents have lower dielectric constants and are less effective at solvating ions. Some solubility may be observed due to dipole-dipole interactions. 4-Aminophenol is soluble in acetone and ethyl acetate.[9] |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Very Low to Insoluble | Nonpolar solvents lack the ability to effectively solvate the ionic hydrochloride and the polar functional groups of the molecule.[3] 4-Aminophenol has slight solubility in diethyl ether and negligible solubility in toluene.[9] |

Experimental Protocol for Solubility Determination

The following is a robust, self-validating protocol for the quantitative determination of the solubility of this compound in an organic solvent of interest.

Materials and Equipment

-

This compound (purity ≥98%)[7]

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker or water bath

-

Syringe filters (0.45 µm)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow Diagram

Sources

- 1. This compound | 52671-64-4 [chemicalbook.com]

- 2. sfdchem.com [sfdchem.com]

- 3. byjus.com [byjus.com]

- 4. youtube.com [youtube.com]

- 5. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Amino-3-chlorophenol 98 52671-64-4 [sigmaaldrich.com]

- 7. scbt.com [scbt.com]

- 8. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 4-Aminophenol - Wikipedia [en.wikipedia.org]

4-Amino-3-chlorophenol hydrochloride stability and storage conditions

An In-depth Technical Guide to the Stability and Storage of 4-Amino-3-chlorophenol Hydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (CAS: 52671-64-4) is a critical intermediate in the synthesis of various pharmaceutical compounds, including potent tyrosine kinase inhibitors.[1] Its chemical integrity is paramount to ensuring the quality, safety, and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive technical overview of the stability profile of this compound, detailing optimal storage conditions, potential degradation pathways, and robust methodologies for stability assessment. This document is intended for researchers, scientists, and drug development professionals who handle this compound.

Physicochemical Properties and Molecular Structure

Understanding the inherent physicochemical properties of this compound is fundamental to predicting its stability and handling requirements.

Molecular Structure:

The molecule consists of a phenol ring substituted with an amino group, a chlorine atom, and is supplied as a hydrochloride salt. The key functional groups that influence its stability are the phenolic hydroxyl group and the aromatic amino group, both of which are susceptible to oxidation. The hydrochloride salt form generally enhances stability and solubility compared to the free base.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₇Cl₂NO | [2] |

| Molecular Weight | 180.03 g/mol | [2][3] |

| Appearance | Off-white to grey to brown crystalline powder | [4][5][6] |

| Melting Point | 255 °C (decomposes) | [5][7] |

| Solubility | Slightly soluble in DMSO and Methanol | [1][4] |

| Hygroscopicity | Reported to be hygroscopic | [1] |

Recommended Storage and Handling Protocols

The stability of this compound is contingent upon strict adherence to appropriate storage and handling protocols. The recommendations below are synthesized from safety data sheets and general chemical handling guidelines.

Core Storage Conditions

To maintain its chemical integrity, this compound should be stored under the following conditions:

| Parameter | Recommendation | Rationale & Causality |

| Temperature | Store in a cool, well-ventilated area.[8] Some suppliers recommend room temperature[5] or 10°C - 25°C.[9] | Avoids thermal stress which can accelerate degradation. Extreme heat should be avoided.[8] |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen). | The amino and phenol functional groups are susceptible to oxidation. An inert atmosphere displaces oxygen, mitigating oxidative degradation. |

| Container | Keep container tightly closed and in its original packaging.[4][8][10] | Prevents exposure to atmospheric moisture and oxygen. The compound is hygroscopic, and moisture can promote hydrolysis or other degradative reactions.[1] |

| Light Exposure | Store protected from light.[1][11] | Phenolic compounds can be light-sensitive, leading to photolytic degradation and the formation of colored impurities. |

Incompatible Materials and Hazards

To prevent hazardous reactions and chemical degradation, avoid storing this compound with the following:

-

Strong Oxidizing Agents: Can cause vigorous, potentially hazardous reactions and will degrade the molecule.[8][12]

-

Strong Acids: While it is a hydrochloride salt, contact with stronger acids should be avoided.[8]

-

Strong Bases: Will neutralize the hydrochloride salt and may promote degradation of the free base.[12]

Upon combustion, hazardous decomposition products are emitted, including toxic fumes of carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride (HCl).[8]

Safe Handling Practices

Due to its hazard profile, proper personal protective equipment (PPE) and engineering controls are mandatory.

-

Ventilation: Always handle in a well-ventilated area or a chemical fume hood.[8][11][12]

-

Personal Protective Equipment (PPE):

-

Hygiene: Wash hands thoroughly after handling.[4][6][13] Do not eat, drink, or smoke in the work area.[13]

Chemical Stability and Potential Degradation Pathways

The intrinsic stability of a molecule is its resistance to chemical change in the absence of protective measures. For this compound, the primary vulnerabilities lie in its functional groups, which are susceptible to oxidation, hydrolysis, and photolysis.

Postulated Degradation Mechanisms

-

Oxidative Degradation: This is the most probable degradation pathway. The electron-rich phenol and aniline moieties are highly susceptible to oxidation.[14] Oxidation can be initiated by atmospheric oxygen, trace metal ions, or exposure to oxidizing agents. This process often leads to the formation of colored quinone-imine or benzoquinone structures, which would explain the observed color change of the material from white to brown over time or upon exposure.[15]

-

Photolytic Degradation: Exposure to UV or visible light can provide the energy needed to initiate degradation, particularly through radical mechanisms. This is a common degradation pathway for phenolic compounds.[11][15]

-

Thermal Degradation: While the compound has a high melting point with decomposition, prolonged exposure to elevated temperatures below this point can still accelerate oxidative and other degradation processes.[8]

-

Hydrolytic Degradation: Although generally stable to hydrolysis, extreme pH conditions (highly acidic or basic) could potentially affect the molecule, though this is typically less of a concern for phenols and anilines compared to esters or amides.[14]

The diagram below illustrates the most likely degradation pathways under common stress conditions.

Caption: Postulated degradation pathways for 4-Amino-3-chlorophenol HCl.

Protocol for Forced Degradation Studies

Forced degradation, or stress testing, is essential for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[16][17] The following protocols are provided as a framework for assessing the stability of this compound.

General Sample Preparation

-

Stock Solution: Accurately weigh and dissolve this compound in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water) to create a stock solution of known concentration, such as 1 mg/mL.[15]

-

Control Sample: Protect a portion of the stock solution from the stress condition being tested by wrapping it in aluminum foil and storing it under recommended conditions. This serves as the time-zero (T₀) or unstressed control.

The diagram below outlines the general workflow for a forced degradation study.

Caption: General experimental workflow for forced degradation studies.

Specific Stress Condition Protocols

-

Acid/Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl (for acid hydrolysis) and 0.1 M NaOH (for base hydrolysis).

-

Heat the solutions at 60°C for a defined period (e.g., 24-48 hours).

-

Cool the solutions to room temperature.

-

Neutralize the samples before analysis (e.g., neutralize the acidic sample with 0.1 M NaOH and the basic sample with 0.1 M HCl).

-

Dilute to the target analytical concentration with the mobile phase.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add a volume of 3% hydrogen peroxide (H₂O₂).

-

Store the solution at room temperature, protected from light, for a defined period (e.g., 24 hours).

-

Dilute to the target analytical concentration with the mobile phase for analysis.

-

Causality: Hydrogen peroxide is a common oxidizing agent used to simulate oxidative stress.[14] The phenol and amino groups are primary targets for oxidation.

-

-

Thermal Degradation:

-

Place a known amount of the solid compound in a hot air oven at a high temperature (e.g., 105°C) for a set duration (e.g., 48 hours).[15]

-

Separately, place an aliquot of the stock solution in a thermostatically controlled oven at a high temperature (e.g., 60-80°C).

-

After the stress period, allow the samples to cool to room temperature.

-

Prepare the solid sample for analysis by dissolving it in the solvent; dilute the solution sample as needed.

-

-

Photostability Testing:

-

Expose an aliquot of the stock solution in a transparent container to a photostability chamber.

-

The exposure should provide an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

-

Simultaneously, keep a control sample wrapped in aluminum foil under the same temperature and humidity conditions but protected from light.[15]

-

After exposure, dilute the samples to the target analytical concentration for analysis.

-

Conclusion

This compound is a stable compound when stored under the recommended conditions of a cool, dry, well-ventilated, and dark environment, preferably under an inert atmosphere.[4][8] Its primary liabilities are oxidative and photolytic degradation, stemming from the reactive nature of its phenolic and amino functional groups. For professionals in drug development, conducting thorough forced degradation studies is not merely a regulatory formality but a critical scientific investigation.[16] These studies provide indispensable insights into the molecule's intrinsic stability, informing the development of robust formulations, appropriate packaging, and scientifically justified storage conditions and shelf-life.

References

- This compound.

- This compound. Suzhou Senfeida Chemical Co., Ltd. [Link]

- Phenol Handling. Biodeg. [Link]

- Forced degradation studies: A critical lens into pharmaceutical stability. (2025-11-10). [Link]

- OESO Phenol Guideline. Duke University Safety. [Link]

- Forced Degradation Studies for Biopharmaceuticals.

- Forced Degradation Studies. MedCrave online. (2016-12-14). [Link]

- Standard Operating Procedure - Phenol. Yale Environmental Health & Safety. [Link]

- What are Forced Degradation Studies? An Introduction to Pharmaceutical Stress Testing. ACD/Labs. (2022-04-18). [Link]

- Phenol Fact Sheet. UC Berkeley Office of Environment, Health & Safety. [Link]

- Safe Method of Use for Hazardous Substances of High Risk 3 Concentr

- 4-Amino-3-chlorophenol: Comprehensive Overview and Applications. NINGBO INNO PHARMCHEM CO.,LTD. (2025-02-28). [Link]

- Bacterial degradation of chlorophenols and their derivatives. PMC, PubMed Central. (2014-03-03). [Link]

- Bacterial degradation pathways for 4-chlorophenol.

- Degradation of 4-Chlorophenol via the meta Cleavage Pathway by Comamonas testosteroni JH5. PMC, NIH. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H7Cl2NO | CID 12598190 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 4-Amino-3-chlorophenol - Safety Data Sheet [chemicalbook.com]

- 5. sfdchem.com [sfdchem.com]

- 6. This compound | 52671-64-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 7. This compound | 52671-64-4 [chemicalbook.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. This compound | 52671-64-4 | FA143829 [biosynth.com]

- 10. fishersci.com [fishersci.com]

- 11. ehs.yale.edu [ehs.yale.edu]

- 12. otago.ac.nz [otago.ac.nz]

- 13. ehs.berkeley.edu [ehs.berkeley.edu]

- 14. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. biopharminternational.com [biopharminternational.com]

- 17. acdlabs.com [acdlabs.com]

A Comprehensive Spectroscopic Analysis of 4-Amino-3-chlorophenol Hydrochloride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

4-Amino-3-chlorophenol hydrochloride (CAS No. 52671-64-4) is a substituted aromatic compound of significant interest in synthetic chemistry and pharmaceutical development.[1][2] It serves as a key building block and can be an important impurity in the synthesis of various active pharmaceutical ingredients (APIs), including targeted cancer therapies like Lenvatinib.[1] Accurate and unambiguous structural confirmation is therefore critical for quality control, process optimization, and regulatory compliance. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize this compound. As a senior application scientist, this paper moves beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's structure is paramount to interpreting its spectral data. The hydrochloride salt form dictates that the amino group is protonated, existing as an ammonium group (-NH₃⁺), which significantly influences the electronic environment and, consequently, the spectral features.

Caption: Figure 1. Chemical Structure of this compound

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 52671-64-4 | [1][2] |

| Molecular Formula | C₆H₇Cl₂NO | [1] |

| Molecular Weight | 180.03 g/mol | [1][2] |

| IUPAC Name | 4-amino-3-chlorophenol;hydrochloride | [1] |

| Melting Point | 255 °C (decomposes) | [3] |

| Appearance | Pale cream to pale grey or pale brown powder |[4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in a molecule. The analysis of both ¹H and ¹³C NMR spectra provides a complete picture of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

Caption: Figure 2. Workflow for NMR data acquisition and analysis.

Causality in Experimental Design: The choice of a deuterated solvent is critical. While D₂O could be used, it would result in the exchange of the labile phenolic -OH and ammonium -NH₃⁺ protons with deuterium, causing their signals to disappear from the ¹H spectrum. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent alternative as it is a polar aprotic solvent that readily dissolves the hydrochloride salt without promoting proton exchange, allowing for the direct observation of all protons.[5]

¹H NMR Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is particularly informative. The substitution pattern (hydroxyl at C1, chlorine at C3, and ammonium at C4) dictates the chemical shifts and coupling patterns of the three remaining aromatic protons. The electron-donating hydroxyl group tends to shield (shift upfield) ortho and para protons, while the electron-withdrawing chloro and ammonium groups deshield (shift downfield) them.

Table 2: Expected ¹H NMR Data (in DMSO-d₆)

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| Aromatic H (H-2) | ~7.2 - 7.4 | d | ~2-3 Hz (meta) | Ortho to -OH and meta to -Cl. Deshielded by proximity to electronegative groups. |

| Aromatic H (H-5) | ~7.0 - 7.2 | dd | ~8-9 Hz (ortho), ~2-3 Hz (meta) | Ortho to -NH₃⁺ and meta to -OH. Experiences both ortho and meta coupling. |

| Aromatic H (H-6) | ~6.8 - 7.0 | d | ~8-9 Hz (ortho) | Ortho to -OH and meta to -NH₃⁺. Generally the most upfield aromatic proton. |

| Phenolic OH | ~9.0 - 10.0 | br s | N/A | Broad signal due to hydrogen bonding and exchange. Position is concentration-dependent. |

| Ammonium NH₃⁺ | ~7.5 - 9.0 | br s | N/A | Broad, exchangeable signal. The positive charge causes a significant downfield shift. |

Note: Actual chemical shifts can be found in spectral databases such as the one provided by Sigma-Aldrich.[1]

¹³C NMR Spectral Interpretation

The ¹³C NMR spectrum should display six distinct signals for the aromatic carbons, as the substitution pattern renders them all chemically inequivalent.

Table 3: Expected ¹³C NMR Data (in DMSO-d₆)

| Carbon Assignment | Expected Chemical Shift (ppm) | Rationale |

|---|---|---|

| C1 (C-OH) | ~150 - 155 | Attached to electronegative oxygen, shifted significantly downfield. |

| C2 | ~115 - 120 | Influenced by ortho -OH and meta -Cl. |

| C3 (C-Cl) | ~120 - 125 | Directly attached to chlorine, causing a downfield shift. |

| C4 (C-NH₃⁺) | ~135 - 140 | Attached to the electron-withdrawing ammonium group. |

| C5 | ~118 - 123 | Influenced by ortho -NH₃⁺ and meta -OH. |

| C6 | ~115 - 120 | Influenced by ortho -OH and meta -NH₃⁺. |

Note: Specific peak assignments are best confirmed by 2D NMR experiments like HSQC and HMBC.

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups. The spectrum of this compound is characterized by vibrations from the O-H, N-H, C-H, C=C, C-O, and C-Cl bonds.

Experimental Protocol: IR Data Acquisition

The spectrum can be acquired using either the Potassium Bromide (KBr) pellet technique or Attenuated Total Reflectance (ATR).[1]

-

KBr Pellet: Involves grinding the solid sample with KBr powder and pressing it into a transparent disk. This method provides a classic transmission spectrum but is labor-intensive and sensitive to moisture.

-

ATR: The sample is placed directly onto a crystal (e.g., diamond). This technique is fast, requires minimal sample preparation, and is less affected by atmospheric water.

IR Spectral Interpretation

The key diagnostic peaks arise from the hydroxyl and protonated amine groups.[5][6]

Table 4: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Interpretation |

|---|---|---|---|

| 3200 - 3500 | O-H stretch | Strong, Broad | The broadness is characteristic of the hydrogen-bonded phenolic hydroxyl group.[5] |

| 2800 - 3100 | N-H stretch (-NH₃⁺) | Strong, Broad | Symmetrical and asymmetrical stretching of the ammonium group, often appearing as a broad absorption overlapping with C-H stretches. |

| 3000 - 3100 | Aromatic C-H stretch | Medium | Characteristic of sp² C-H bonds on the benzene ring.[6] |

| 1500 - 1600 | C=C stretch (in-ring) | Medium-Strong | Aromatic ring skeletal vibrations.[6] |

| ~1200 - 1300 | C-O stretch (phenol) | Strong | Stretching vibration of the carbon-oxygen bond of the phenol. |

| ~1000 - 1100 | C-N stretch | Medium | Stretching of the bond between the aromatic ring and the nitrogen atom. |

| 700 - 850 | C-Cl stretch / C-H oop | Medium-Strong | C-Cl bond vibration and out-of-plane ("oop") bending of aromatic C-H bonds, which is diagnostic of the substitution pattern.[6] |

Note: Spectral data can be viewed on databases like PubChem, which sources from Bio-Rad/Wiley SpectraBase.[1]

Mass Spectrometry (MS)